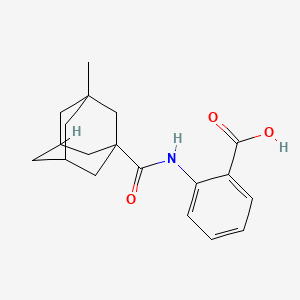
N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid: is a synthetic organic compound that combines the structural features of anthranilic acid and adamantane. Anthranilic acid is an aromatic acid with a benzene ring ortho-substituted with a carboxylic acid and an amine group . Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and bulkiness. The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyladamantane-1-carboxylic acid and anthranilic acid.
Activation of Carboxylic Acid: The carboxylic acid group of 5-methyladamantane-1-carboxylic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amide Formation: The activated acyl chloride is then reacted with anthranilic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring of anthranilic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications .
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and receptor binding.
Medicine: Research has explored the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The anthranilic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Anthranilic Acid: A simpler aromatic acid with similar functional groups but lacking the adamantyl moiety.
Adamantane Derivatives: Compounds containing the adamantane structure but with different functional groups, such as amines or alcohols.
Uniqueness: N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid is unique due to the combination of the rigid adamantyl group and the reactive anthranilic acid moiety. This dual functionality provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
50741-81-6 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[(3-methyladamantane-1-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H23NO3/c1-18-7-12-6-13(8-18)10-19(9-12,11-18)17(23)20-15-5-3-2-4-14(15)16(21)22/h2-5,12-13H,6-11H2,1H3,(H,20,23)(H,21,22) |
Clave InChI |
QKDPNEKQTPDOSD-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)CC(C3)(C2)C(=O)NC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


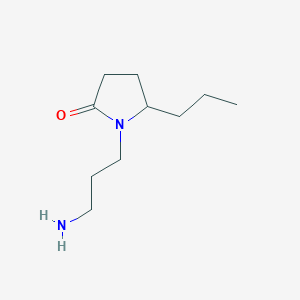
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
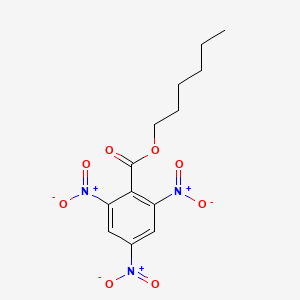
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
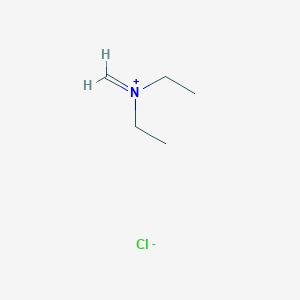

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
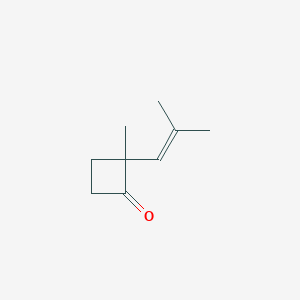
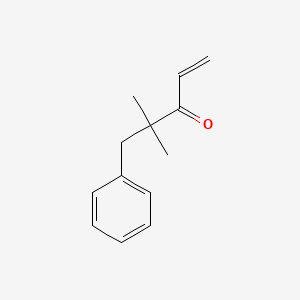


![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
